N-(3,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
N-(3,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core. This scaffold is known for its pharmacological and agrochemical relevance due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and microbial enzymes . The compound is distinguished by two key substituents:
- 3,4-Dimethoxyphenyl group: Enhances solubility and may modulate electron density for improved receptor binding.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O4/c1-31-19-6-3-13(9-20(19)32-2)17-11-18-22(30)27(7-8-28(18)26-17)12-21(29)25-14-4-5-15(23)16(24)10-14/h3-11H,12H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZGRFCECNTKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C20H24F2N2O3
- Molecular Weight : 414.88 g/mol
- LogP : 2.734
- Polar Surface Area : 42.45 Ų
The structure includes a difluorophenyl group and a dimethoxyphenyl moiety linked through an acetamide functional group, which contributes to its biological properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazolo[1,5-a]pyrazines have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
In vitro studies have demonstrated that derivatives of pyrazolo compounds can inhibit the growth of leukemia cells (e.g., L1210 and P388) and other tumor cells, suggesting a potential mechanism for this compound's activity against cancer .
Antiviral Activity
Certain pyrazolo compounds have also been tested for antiviral properties. For example, similar structures have been reported to exhibit activity against viruses such as Para 3 virus. The mechanism often involves interference with viral replication processes .
The biological activity of this compound may be attributed to its ability to form hydrogen bonds due to the presence of amide functionalities. These interactions can stabilize the compound in biological systems and facilitate its action on target proteins involved in disease processes .
Case Studies
-
Anticancer Efficacy
- A study on related pyrazolo derivatives showed that modifications at the 3 and 4 positions significantly enhanced their cytotoxicity against various cancer cell lines. The presence of the difluorophenyl group was found to increase lipophilicity, aiding in membrane permeability and subsequent cellular uptake.
-
Antiviral Screening
- In a screening of compounds against viral infections, derivatives similar to this compound demonstrated effective inhibition of viral replication in vitro.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H24F2N2O3 |
| Molecular Weight | 414.88 g/mol |
| LogP | 2.734 |
| Polar Surface Area | 42.45 Ų |
| Anticancer Activity | Effective against L1210/P388 |
| Antiviral Activity | Active against Para 3 virus |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Comparisons
Core Structure Variations :
- The target compound’s pyrazolo[1,5-a]pyrazin-4-one core differs from pyrazolo[3,4-d]pyrimidin-4-one () and pyrazolo[1,5-d][1,2,4]triazin-4-one (). These variations influence electronic properties and binding affinity. For example, pyrazolo[3,4-d]pyrimidin-4-one derivatives are often associated with kinase inhibition due to their resemblance to ATP .
Substituent Effects :
- 3,4-Dimethoxyphenyl vs. 4-Fluoro-2-methylphenyl () : The methoxy groups in the target compound improve solubility compared to the methyl-fluorophenyl group in G419-0511, which may enhance bioavailability. However, the latter’s methyl group could increase steric hindrance, reducing off-target interactions .
- 3,4-Difluorophenyl vs. Benzyl () : The difluorophenyl group’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, whereas the benzyl group in ’s compound could favor π-π stacking interactions in kinase binding sites .
Physical Properties :
- Melting points (MP) for related compounds (e.g., 302–304°C in ) suggest high thermal stability, likely due to strong hydrogen bonding and aromatic stacking. The target compound’s MP is unreported but expected to be similar .
Bioactivity Trends: Fluorine and methoxy substituents correlate with enhanced bioactivity. For instance, highlights that fluorinated analogs exhibit superior antimicrobial activity compared to non-fluorinated ones . The target compound’s dual fluorine and methoxy groups may synergize to improve potency against fungal or weed targets .
Synthetic Accessibility :
- The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as in and ) for aryl-aryl bond formation, whereas ’s compound may require nucleophilic substitution for benzyl group incorporation. Yield and purity depend on substituent compatibility with palladium catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
